![molecular formula C19H28N2OS B2415786 2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide CAS No. 1209439-81-5](/img/structure/B2415786.png)

2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide, commonly known as DTTBPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfhydryl reagents and is known for its ability to reduce disulfide bonds in proteins. DTTBPP has been used in various applications in biochemistry, molecular biology, and biotechnology.

Mechanism of Action

DTTBPP works by breaking the disulfide bonds in proteins, which are important for protein stability and function. It does this by donating a thiol group to the disulfide bond, which results in the formation of a new, reduced bond. This process is reversible, and the reduced bond can be re-oxidized by other oxidizing agents such as molecular oxygen.

Biochemical and physiological effects:

DTTBPP has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not affect the enzymatic activity of most proteins, nor does it affect the binding properties of antibodies or other proteins. However, DTTBPP can affect the stability of some proteins, particularly those that are highly disulfide bonded.

Advantages and Limitations for Lab Experiments

DTTBPP has several advantages for lab experiments. It is a highly effective reducing agent that can rapidly reduce disulfide bonds in proteins. It is also relatively stable and easy to handle. However, DTTBPP does have some limitations. It can be toxic to cells at high concentrations, and it can interfere with some protein assays. It also has a strong odor, which can be unpleasant to work with.

Future Directions

DTTBPP has several potential future directions in scientific research. It could be used to study the structure and function of proteins in more detail, particularly those that are highly disulfide bonded. It could also be used in the development of new protein-based therapeutics, such as antibody-drug conjugates. Additionally, DTTBPP could be used in the development of new protein engineering tools, such as site-specific labeling and modification techniques.

Synthesis Methods

DTTBPP can be synthesized by the reaction of 4-tert-butylphenyl thiol with 1-cyano-1,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)propanamide in the presence of a reducing agent such as sodium borohydride. The final product is obtained by removing the protecting group using an acid such as trifluoroacetic acid.

Scientific Research Applications

DTTBPP has been used in various applications in scientific research. It has been used to reduce disulfide bonds in proteins, which is important for protein folding and stability. DTTBPP has also been used to study the structure and function of proteins, as well as in protein engineering and biotechnology. It has been used in the synthesis of peptide and protein conjugates, and in the preparation of protein samples for mass spectrometry analysis.

properties

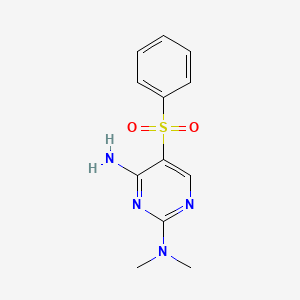

IUPAC Name |

2-(4-tert-butylphenyl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2OS/c1-13(2)19(7,12-20)21-17(22)14(3)23-16-10-8-15(9-11-16)18(4,5)6/h8-11,13-14H,1-7H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZXFLHHSODGLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)C(C)SC1=CC=C(C=C1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(dimethylamino)phenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2415710.png)

![3-methyl-4-(4-methylbenzoyl)-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2415711.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2415712.png)

![5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2415718.png)

![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2415720.png)

![1-benzyl-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2415721.png)

![7,7-Difluoro-1-azaspiro[3.5]nonan-2-one](/img/structure/B2415726.png)